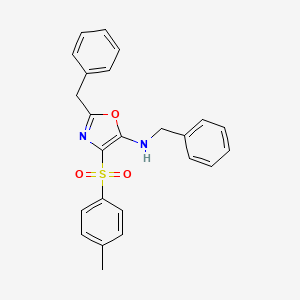

![molecular formula C20H18FN5O3 B2998847 2-(5-(4-乙基苯基)-4,6-二氧代-4,5,6,6a-四氢吡咯并[3,4-d][1,2,3]三唑-1(3aH)-基)-N-(2-氟苯基)乙酰胺 CAS No. 1008233-59-7](/img/structure/B2998847.png)

2-(5-(4-乙基苯基)-4,6-二氧代-4,5,6,6a-四氢吡咯并[3,4-d][1,2,3]三唑-1(3aH)-基)-N-(2-氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和生物活性

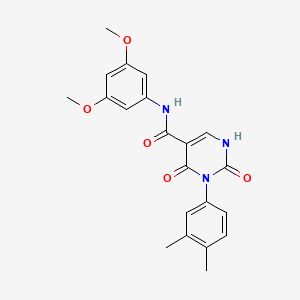

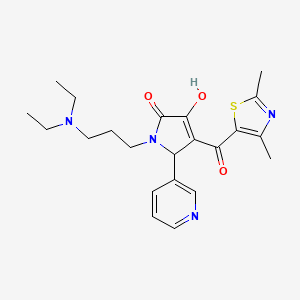

研究重点在于合成具有复杂结构的化合物衍生物,包括三唑和吡咯并[3,4-d][1,2,3]三唑部分,以探索其潜在的生物活性。例如,合成了含有 5-氟尿嘧啶的氨基酸酯衍生物,以研究它们对白血病和肝癌细胞系的抗肿瘤活性,这表明了通过现有药物的结构修饰来开发新疗法的兴趣 (J. 熊等人,2009).

抗癌应用

另一项研究描述了制备一种对包括宫颈癌、肺腺癌和三阴性乳腺癌细胞在内的人类癌细胞系具有有效细胞毒活性的新衍生物。该化合物还对 VEGFR-2 和 EGFR 酪氨酸激酶表现出显着的抑制活性,突出了该化合物作为有效抗癌剂的潜力 (Y. Riadi 等,2021).

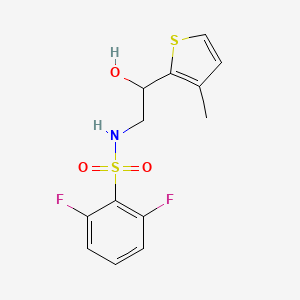

相互作用和键合研究

对 2-三唑基-2-氧代乙酸乙酯衍生物的相互作用和键合特性的研究揭示了 -COOEt 和 -CO- 基团的亲核/亲电性质的显着见解。这些发现对于理解此类化合物如何在固态中形成自组装二聚体至关重要,这影响了它们在材料科学和药物设计中的潜在应用 (Muhammad Naeem Ahmed 等,2020).

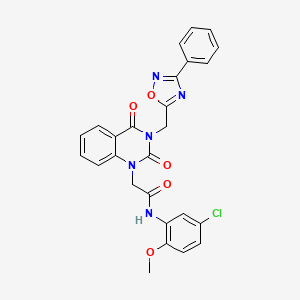

除草剂活性

在农业领域,合成了新型 N-(2-氟-5-(3-甲基-2,6-二氧代-4-(三氟甲基)-2,3-二氢嘧啶-1(6H)-基)苯基)-2-苯氧基)乙酰胺,并表现出对各种双子叶杂草的有效除草活性。这表明此类化合物在开发新型除草剂方面的潜力 (Daoxin Wu 等,2011).

作用机制

Target of Action

Compounds with a 1,2,3-triazol-5-ylidene core have been studied for their unique electronic properties, making them attractive scaffolds for catalysis and optical materials .

Mode of Action

It’s known that 1,2,3-triazol-5-ylidenes can exhibit a strong electron donor effect, which can influence their interaction with targets .

Biochemical Pathways

Compounds with a similar 1,2,3-triazol-5-ylidene core have been studied for their potential in catalysis and optical materials, suggesting they may interact with various biochemical pathways .

Result of Action

Compounds with a similar 1,2,3-triazol-5-ylidene core have shown potential in various applications, including catalysis and optical materials .

Action Environment

It’s known that the electronic properties of 1,2,3-triazol-5-ylidenes can be tuned by introducing p-block elements on the wingtip (c4 position), suggesting that the compound’s action may be influenced by its chemical environment .

未来方向

属性

IUPAC Name |

2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O3/c1-2-12-7-9-13(10-8-12)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-15-6-4-3-5-14(15)21/h3-10,17-18H,2,11H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUJTQXAXKCQQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[7-(4-acetylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxo(3-hydroquinolyl)]-N-(3-m ethylphenyl)carboxamide](/img/structure/B2998764.png)

![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2998773.png)

![N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2998774.png)

![tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2998775.png)

![3-(3-Bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2998785.png)

![6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2998786.png)